

An In-depth Technical Guide to the Electronic Band Structure of Yttrium Phosphide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Yttrium phosphide*

Cat. No.: *B089271*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic band structure of **Yttrium Phosphide** (YP), a promising semiconductor material. This document details the fundamental electronic properties, theoretical underpinnings, and experimental data related to YP, making it a valuable resource for researchers in materials science and semiconductor physics.

Introduction

Yttrium Phosphide (YP) is a binary compound semiconductor with the chemical formula YP. It belongs to the family of rare-earth phosphides and has garnered interest for its potential applications in high-power and high-frequency electronics, as well as in optoelectronic devices like laser diodes.^{[1][2][3]} YP crystallizes in a stable rock salt cubic structure and exhibits a direct band gap, a crucial characteristic for light-emitting applications.^[4] This guide will delve into the intricacies of its electronic band structure, which governs its electrical and optical properties.

Crystal and Electronic Structure

Yttrium Phosphide possesses a rock salt (NaCl) crystal structure, which belongs to the space group Fm-3m.^{[2][4]} In this structure, each yttrium atom is octahedrally coordinated to six phosphorus atoms, and conversely, each phosphorus atom is coordinated to six yttrium atoms.^[4] The bonding in YP has a mixed ionic and covalent character.^[4]

The electronic configuration of Yttrium is [Kr] 4d¹ 5s², and for Phosphorus, it is [Ne] 3s² 3p³.^[3] In the formation of **Yttrium Phosphide**, the valence electrons rearrange to form the electronic bands. The valence band maximum (VBM) is primarily composed of the P 3p orbitals, while the conduction band minimum (CBM) is mainly derived from the Y 4d orbitals.^[4] This orbital contribution is a key determinant of the material's electronic and optical response.

Lattice Parameters

The lattice constant of **Yttrium Phosphide** has been determined through both experimental measurements and theoretical calculations.

Parameter	Experimental Value	Theoretical Value (GGA)
Lattice Constant (a)	0.5661 nm ^{[2][4]}	0.5667 nm ^[5]

Electronic Band Structure and Density of States

The electronic band structure of a material describes the ranges of energy that an electron is allowed to have, and it is a fundamental property that dictates its electrical conductivity and optical properties. For **Yttrium Phosphide**, both theoretical calculations and experimental evidence confirm that it is a direct band gap semiconductor. This means that the minimum of the conduction band and the maximum of the valence band occur at the same point in the Brillouin zone, specifically at the Γ point.^[4]

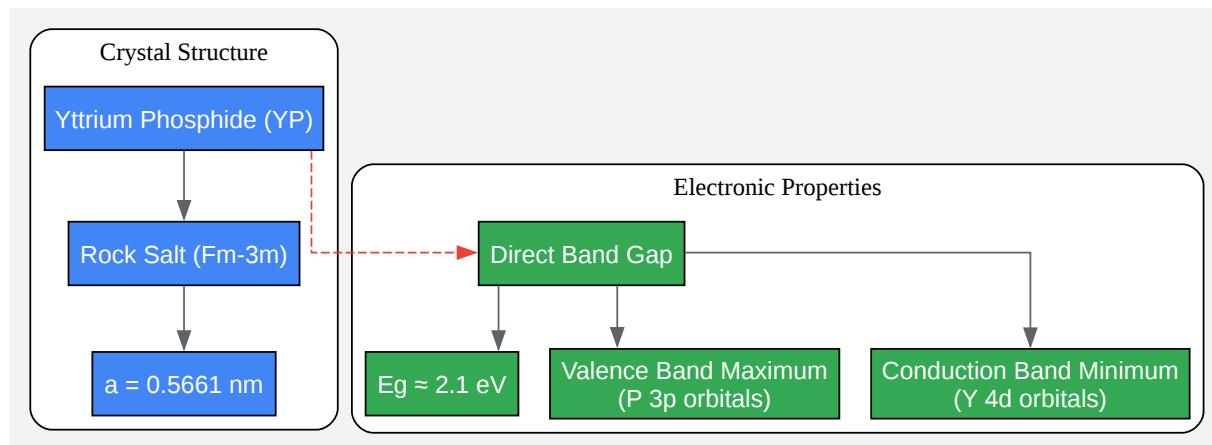
Band Gap

The band gap is a critical parameter for any semiconductor, as it determines the energy required to excite an electron from the valence band to the conduction band.

Method	Band Gap (eV)
Experimental (UV-vis Spectroscopy)	~2.1 ^[4]
Theoretical (DFT-GGA)	Not explicitly stated in the found literature
Theoretical (DFT-HSE)	Not explicitly stated in the found literature

Note: While theoretical studies have been performed, specific band gap values from these calculations were not available in the searched literature. Different computational functionals like GGA and HSE are expected to yield slightly different values.

Effective Mass


The effective mass of charge carriers (electrons and holes) is a crucial parameter that influences their transport properties, such as mobility. It is determined by the curvature of the conduction and valence bands.

Carrier	Effective Mass (m_0)
Electron (m_e)	Not explicitly stated in the found literature
Hole (m_h)	Not explicitly stated in the found literature

Note: Specific calculated values for the effective masses of electrons and holes in **Yttrium Phosphide** were not found in the surveyed literature.

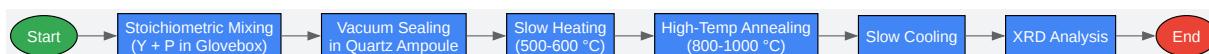
Density of States (DOS)

The density of states represents the number of available electronic states at a given energy level. The partial density of states (PDOS) further breaks this down to show the contribution of each atomic orbital. For YP, the PDOS would reveal the significant contribution of P 3p orbitals to the valence band and Y 4d orbitals to the conduction band.

[Click to download full resolution via product page](#)

Core properties of **Yttrium Phosphide**.

Experimental Protocols


Synthesis of Yttrium Phosphide

High-quality single crystals or polycrystalline powders of **Yttrium Phosphide** are essential for accurate characterization of its intrinsic electronic properties. A common method for the synthesis of rare-earth phosphides is the direct reaction of the constituent elements at high temperatures in a controlled environment.

Workflow for Solid-State Reaction Synthesis:

- Starting Materials: High-purity yttrium (e.g., filings or powder) and red phosphorus powder.
- Stoichiometric Mixing: The elements are weighed and mixed in a 1:1 molar ratio inside an inert atmosphere glovebox to prevent oxidation.
- Encapsulation: The mixture is sealed in a quartz ampoule under a high vacuum (e.g., $< 10^{-5}$ Torr). To prevent the reaction of yttrium with the quartz tube at high temperatures, a tungsten or molybdenum crucible can be used to contain the reactants within the ampoule.

- Heating Profile: The sealed ampoule is placed in a multi-zone furnace and heated gradually. A typical heating profile involves:
 - Slow heating to an intermediate temperature (e.g., 500-600 °C) and holding for an extended period (e.g., 24-48 hours) to allow for the initial reaction of phosphorus vapor with yttrium. This slow initial reaction is crucial to manage the high vapor pressure of phosphorus.
 - Further heating to a higher temperature (e.g., 800-1000 °C) and holding for several days to ensure complete reaction and homogenization.
- Cooling: The furnace is then slowly cooled down to room temperature.
- Characterization: The resulting YP powder is characterized by X-ray diffraction (XRD) to confirm the crystal structure and phase purity.

[Click to download full resolution via product page](#)

Synthesis workflow for **Yttrium Phosphide**.

Experimental Determination of the Band Structure

Angle-Resolved Photoemission Spectroscopy (ARPES):

ARPES is a powerful experimental technique to directly probe the electronic band structure of crystalline solids.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Workflow:

- Sample Preparation: A single crystal of YP with a clean, atomically flat surface is required. This is typically achieved by in-situ cleaving of the crystal in an ultra-high vacuum (UHV) environment.
- Photon Source: The sample is irradiated with monochromatic photons from a synchrotron light source or a UV lamp (e.g., He- λ radiation at 21.2 eV).

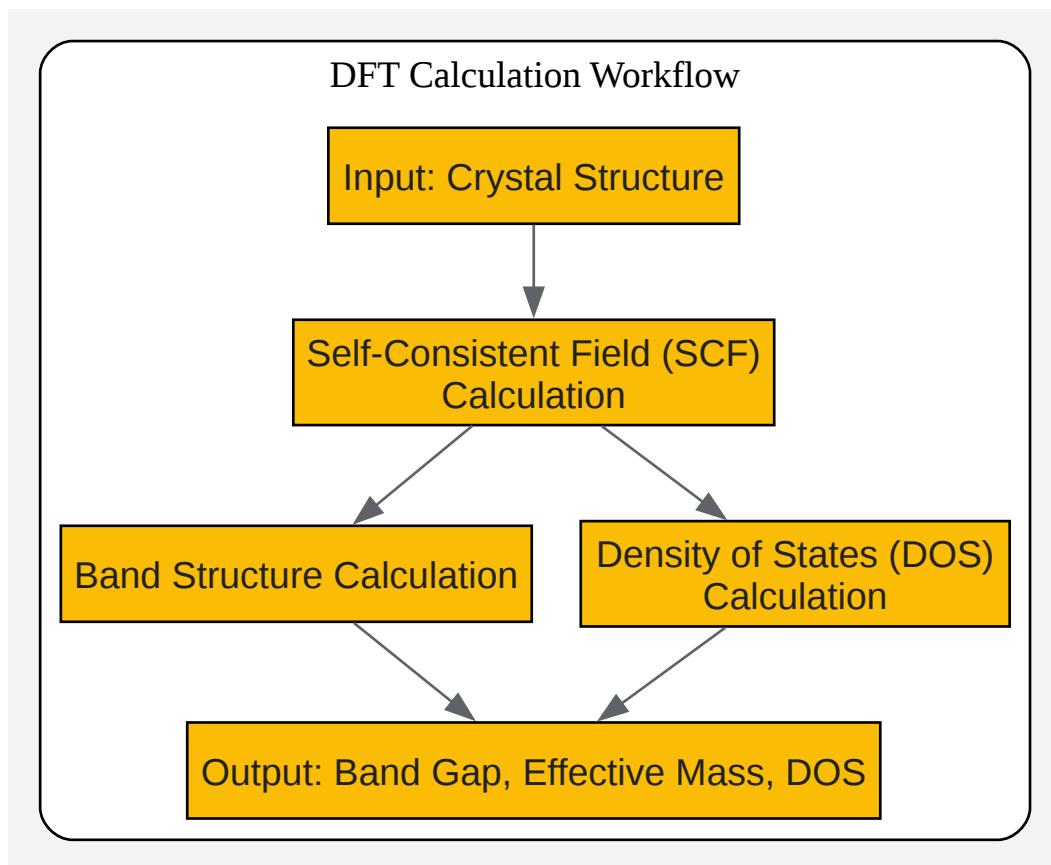
- Photoemission: The incident photons excite electrons from the material via the photoelectric effect.
- Electron Analyzer: The kinetic energy and emission angle of the photoemitted electrons are measured using a hemispherical electron energy analyzer.
- Data Analysis: By applying the principles of conservation of energy and momentum, the binding energy and momentum of the electrons within the crystal can be determined, allowing for the mapping of the band dispersion $E(k)$.

X-ray Photoelectron Spectroscopy (XPS):

XPS is a surface-sensitive technique used to determine the elemental composition, chemical states, and electronic state of the elements within a material.[\[1\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Experimental Workflow:

- Sample Preparation: The YP sample is placed in an ultra-high vacuum chamber. The surface may be cleaned by ion sputtering to remove any surface contaminants.
- X-ray Source: The sample is irradiated with a monochromatic X-ray beam (e.g., Al $K\alpha$ at 1486.6 eV or Mg $K\alpha$ at 1253.6 eV).
- Photoelectron Detection: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.
- Data Analysis:
 - Core Levels: The binding energies of the core-level peaks (e.g., Y 3d, P 2p) are used to identify the elements and their chemical states. For YP, the Y 3d core levels are observed at approximately 156.2 eV ($3d_{5/2}$) and 158.3 eV ($3d_{3/2}$), and the P 2p level is at about 129.1 eV.[\[4\]](#)
 - Valence Band: The spectrum near the Fermi level (0 eV binding energy) corresponds to the valence band density of states. The valence band maximum can be determined from the leading edge of this spectrum.


Computational Methodology

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of materials from first principles.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Typical DFT Calculation Workflow for YP:

- Structure Definition: The crystal structure of YP (rock salt, space group Fm-3m) with the experimental or a theoretically optimized lattice constant is used as the input.
- Computational Code: A plane-wave DFT code such as Quantum ESPRESSO, VASP, or CASTEP is commonly employed.
- Pseudopotentials: The interaction between the core and valence electrons is described by pseudopotentials (e.g., ultrasoft or projector-augmented wave).
- Exchange-Correlation Functional: The choice of the exchange-correlation functional is crucial.
 - Generalized Gradient Approximation (GGA): Functionals like PBE (Perdew-Burke-Ernzerhof) are widely used for structural optimization and band structure calculations. GGA is known to often underestimate the band gap of semiconductors.
 - Hybrid Functionals: Functionals like HSE (Heyd-Scuseria-Ernzerhof) mix a portion of exact Hartree-Fock exchange with a GGA functional.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#) This approach generally yields more accurate band gaps compared to GGA.
- Self-Consistent Field (SCF) Calculation: An SCF calculation is first performed to determine the ground-state electron density using a dense k-point mesh in the Brillouin zone.
- Band Structure Calculation: A non-self-consistent calculation is then performed along high-symmetry directions in the Brillouin zone (e.g., Γ -X-W-L- Γ) to obtain the electronic band structure.
- Density of States (DOS) Calculation: The DOS and partial DOS are calculated to analyze the contribution of different atomic orbitals to the electronic states.

- Effective Mass Calculation: The effective masses of electrons and holes are calculated by fitting a parabola to the conduction band minimum and valence band maximum, respectively.

[Click to download full resolution via product page](#)

DFT calculation workflow.

Conclusion

Yttrium Phosphide is a direct band gap semiconductor with a rock salt crystal structure and a band gap of approximately 2.1 eV. Its electronic properties are primarily determined by the P 3p orbitals in the valence band and the Y 4d orbitals in the conduction band. While experimental data on its electronic structure is emerging, further detailed theoretical and experimental investigations are needed to fully elucidate its properties, such as the effective masses of its charge carriers, and to explore its full potential in electronic and optoelectronic applications. This guide provides a solid foundation for researchers interested in the fundamental properties of this promising material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. freescience.org [freescience.org]
- 2. Yttrium phosphide - Wikipedia [en.wikipedia.org]
- 3. americanelements.com [americanelements.com]
- 4. Angle-resolved photoemission spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Yttrium Phosphide (YP) [benchchem.com]
- 6. Photoemission Spectroscopy (ARPES) | Devereaux Group [devereauxgroup.stanford.edu]
- 7. specs-group.com [specs-group.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. X-ray photoelectron spectroscopy - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Density functional theory - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. DFT COMPUTATION OF THE BAND STRUCTURE AND DENSITY OF STATE FOR ZnO HALITE STRUCTURE USING FHI-aims CODE. | FUDMA JOURNAL OF SCIENCES [fjs.fudutsinma.edu.ng]
- 17. mdpi.com [mdpi.com]
- 18. arxiv.org [arxiv.org]
- 19. pubs.aip.org [pubs.aip.org]
- 20. researchgate.net [researchgate.net]

- 21. Is the electronic band gap the only thing that is affected, when switching from standard KS-DFT to Hybrid functionals? - Matter Modeling Stack Exchange
[mattermodeling.stackexchange.com]
- 22. scholarworks.calstate.edu [scholarworks.calstate.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Electronic Band Structure of Yttrium Phosphide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089271#electronic-band-structure-of-yttrium-phosphide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com